
Prilocaine
概要
説明
プリロカインは、アミノアミド型の局所麻酔薬であり、Claes TegnerとNils Löfgrenによって最初に合成されました . 一般的に、歯科治療における注射薬として使用され、外用剤ではリドカインと組み合わせて使用されることが多いです . プリロカインは、心臓毒性が低いことで知られており、そのため、四肢の神経ブロック麻酔に適しています .
2. 製法
プリロカインは、オルトトルイジンを2-ブロモプロピオニルブロミドでアミド化し、次に残りのハロゲン化物をプロピルアミンで置換することで合成できます . 別の方法としては、2-クロロプロピオン酸を、塩素化された4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチルモルホリンの存在下でオルトトルイジンと縮合させ、次に生成物をアセトン溶媒中でn-プロピルアミンと反応させる方法があります . これらの方法は、反応条件が穏和で収率が高いことから、工業生産に適しています .
準備方法
Prilocaine can be synthesized through the amidation of ortho-toluidine with 2-bromopropionyl bromide, followed by the displacement of the remaining halide with propylamine . Another method involves condensing 2-chloropropionic acid with ortho-toluidine in the presence of chlorinated 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methylmorpholine, followed by reacting the product with n-propylamine in an acetone solvent . These methods are suitable for industrial production due to their mild reaction conditions and high yield .
化学反応の分析
Metabolism of Prilocaine
This compound is metabolized in both the liver and kidneys . Unlike some other local anesthetics, this compound is not metabolized by plasma esterases . The primary metabolic pathway involves amide hydrolysis, resulting in the formation of ortho-toluidine and N-propylalanine .
-
*Hydrolysis: * The amide bond in this compound is hydrolyzed by amidases, yielding ortho-toluidine and N-propylalanine . The R-(−)-enantiomer of this compound is hydrolyzed at a higher rate than the S-(+)-enantiomer .
-
*Hydroxylation: * The ortho-toluidine formed can undergo ring hydroxylation, leading to the formation of 2-amino-3-hydroxytoluene and 2-amino-5-hydroxytoluene .
Formation of Methemoglobin
One significant adverse effect associated with this compound metabolism is the formation of methemoglobin . Ortho-toluidine, a primary metabolite, is known to induce methemoglobinemia . Methemoglobinemia is a condition in which the iron in hemoglobin is oxidized to the ferric state (Fe3+), which cannot bind oxygen effectively, reducing the oxygen-carrying capacity of blood .
-
The D-(−) form of this compound leads to a more rapid production of methemoglobin, likely due to higher blood levels of ortho-toluidine .
-
Certain populations, such as very young patients, those with glucose-6-phosphate dehydrogenase deficiencies, and individuals taking oxidizing drugs, are more susceptible to methemoglobinemia .
Impact of pH and Temperature
The stability and reactivity of this compound can be influenced by pH and temperature . this compound's interaction with water can lead to liquid-liquid demixing under certain conditions .
-
Demixing in Water: In the this compound-water binary system, liquid-liquid demixing has been observed, linked to a monotectic equilibrium at 302.4 K .
-
Melting Point: this compound base has a melting point of 36 - 39 °C .
Other Reactions and Considerations
-
Protein Binding: this compound is approximately 55% bound to plasma proteins at concentrations of 0.5 to 1.0 mg/mL .
-
Crossing Biological Barriers: this compound can cross both the blood-brain and placental barriers, presumably via passive diffusion .
-
Effects on Hemodynamics: Excessive blood levels of this compound may cause changes in cardiac output, total peripheral resistance, and mean arterial pressure .
科学的研究の応用
Prilocaine is a local anesthetic used in various clinical and research settings to diagnose, prevent, or treat disease . It is often used as a numbing agent during medical procedures .
Clinical Applications
- Local Anesthesia: this compound is commonly used as a local anesthetic due to its ability to block sodium channels on neuronal cell membranes, which limits the spread of seizure activity and reduces seizure propagation .
- Topical Anesthesia: this compound is available in topical dosage forms such as gels, creams, ointments, solutions, and suspensions, often in combination with other active pharmaceutical ingredients (APIs) . A common combination is lidocaine-prilocaine cream (EMLA), used as a topical numbing agent .
- Dental Procedures: this compound is used in combination with lidocaine as a dental gel for topical numbing .
- Pain Reduction: Lidocaine-prilocaine cream significantly reduces pain compared to a placebo .
- IV Cannulation/Venipuncture: Application of EMLA cream before IV cannulation or venipuncture provides more dermal analgesia than placebo cream or ethyl chloride .
Specific Use Cases
- Laceration Repair: this compound and phenylephrine are effective and safe for topical administration in patients with lacerations requiring suturing .
- Contraindications: this compound is used for lacerations on or near mucous membranes when tetracaine-adrenaline-cocaine is contraindicated .
Safety and Efficacy
- Cardio- and Neurotoxicity: this compound has lower cardio- and neurotoxicity compared to lidocaine .
- Methemoglobinemia: this compound can induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced .
- Special Populations: this compound's half-life may be increased in patients with cardiac, hepatic, or renal dysfunction, as these organs are involved in its metabolism .
Formulations and Strengths
This compound is often used in combination with other drugs, such as lidocaine, and is available in various formulations .
Table 1: Lidocaine and this compound Formulations
Lidocaine (%) | This compound (%) | pH (%) | Trometamol (Tris) (%) | Propylene glycol (%) | Base cream (g) |
---|---|---|---|---|---|
Placebo | 0 | Alkaline | 1 | 10 | 0 |
3 | 10 | Native | 0 | 10 | 1.5 |
2 | 5 | Alkaline | 10 | 10 | 1.7 |
5 | 10 | Alkaline | 20 | 0 | 0 |
1 | 10 | Alkaline | 20 | 10 | 3.5 |
8 | 10 | Alkaline | 20 | 15 | 8.5 |
6 | 20 | Alkaline | 38 | 10 | 7.3 |
2.5 | 2.5 | Alkaline | ? | ? | ? |
Research and Bioequivalence Studies
- Bioequivalence Studies: Pharmacokinetic studies have been accepted by the FDA as evidence for bioequivalence of this compound cream .
- Pharmacodynamic Studies: Pharmacodynamic effects of this compound can be measured to determine bioequivalence, but it is necessary to establish sufficient sensitivity in the dose-response curve to detect differences between products .
作用機序
プリロカインは、ナトリウムチャネルの細胞内表面に結合して、神経細胞へのナトリウムイオンの流入を阻害することで効果を発揮します . この作用は、活動電位の発生と伝播を阻止し、感覚の可逆的な喪失につながります . プリロカインの抗不整脈作用は、プルキンエ線維のナトリウムチャネルに対する効果によって媒介されます .
6. 類似の化合物との比較
プリロカインは、リドカイン、ブピバカイン、テトラカインなどの他の局所麻酔薬と比較されることがよくあります。
リドカイン: 構造と機能が似ていますが、プリロカインは心臓毒性のリスクが低いです.
ブピバカイン: プリロカインと比較して作用時間が長いですが、心臓毒性のリスクが高くなります.
テトラカイン: プリロカインよりも強力ですが、副作用の発生率も高くなります.
類似化合物との比較
Prilocaine is often compared to other local anesthetics such as lidocaine, bupivacaine, and tetracaine:
Lidocaine: Similar in structure and function, but this compound has a lower risk of cardiac toxicity.
Bupivacaine: Longer duration of action compared to this compound but with a higher risk of cardiotoxicity.
Tetracaine: More potent than this compound but also associated with a higher incidence of adverse effects.
This compound’s uniqueness lies in its balance of efficacy and safety, particularly its low cardiac toxicity and rapid metabolism .
生物活性
Prilocaine is a local anesthetic belonging to the amide class, widely used in medical and dental procedures for its effective numbing properties. It is chemically similar to lidocaine and is often preferred for its lower toxicity profile and rapid recovery characteristics. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical applications, case studies, and safety profile.
Pharmacodynamics of this compound
This compound exerts its local anesthetic effects primarily by blocking sodium channels on the neuronal cell membrane. This action prevents the influx of sodium ions, thereby inhibiting action potential propagation and nerve conduction. The blockade is reversible; once the drug diffuses away, normal nerve function resumes .
- Sodium Channel Interaction : this compound binds to the intracellular surface of sodium channels, effectively limiting neuronal excitability.
- Clinical Implications : This mechanism underlies its use in various procedures, including infiltration anesthesia in dentistry and regional anesthesia techniques.
Pharmacokinetic Properties
- Protein Binding : Approximately 55% of this compound is protein-bound in plasma at therapeutic concentrations .
- Metabolism : this compound is metabolized in both the liver and kidneys, with metabolites excreted via urine.
- Half-Life : The half-life is not explicitly defined but is considered short due to rapid metabolism.
Clinical Applications
This compound is utilized in various medical contexts:
- Dental Procedures : Commonly used for infiltration anesthesia due to its efficacy and safety profile.
- Spinal Anesthesia : Studies have shown that hyperbaric this compound provides effective spinal anesthesia with rapid recovery times compared to other anesthetics .
- Pain Management : The combination of lidocaine and this compound has been shown to reduce pain during vaccinations in infants, demonstrating its utility beyond traditional applications .
Table 1: Clinical Uses of this compound
Application | Description |
---|---|
Dental Anesthesia | Used for infiltration anesthesia during dental procedures. |
Spinal Anesthesia | Effective for selective spinal anesthesia with quick recovery. |
Pain Management | Reduces pain during vaccinations; beneficial in pediatric settings. |
Case Study 1: Methemoglobinemia Induced by this compound
A notable case study reported a 20-year-old female who developed methemoglobinemia after receiving approximately 1000 mg of this compound during liposuction. She presented with severe symptoms including cyanosis and fatigue. Treatment involved oxygen therapy and administration of methylene blue, leading to a successful recovery .
Study on Efficacy Compared to Other Anesthetics
A comparative study evaluated the effectiveness of this compound versus lidocaine in dental procedures. Results indicated that this compound had a lower incidence of adverse effects while maintaining comparable anesthetic efficacy .
Table 2: Summary of Case Studies
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, there are potential adverse effects:
特性
IUPAC Name |
N-(2-methylphenyl)-2-(propylamino)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFGUOIZUNYYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7031955 | |
Record name | Prilocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7031955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prilocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
159-162 °C at 1.00E-01 mm Hg, 159-162 °C @ 1 mm Hg | |
Record name | Prilocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00750 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PRILOCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Crystals from ethanol + isopropyl ether; readily sol in water; mp 167-168 °C /Hydrochloride/, FREELY SOL IN ALC; SLIGHTLY SOL IN CHLOROFORM, VERY SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER, 3.26e-01 g/L | |
Record name | Prilocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00750 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PRILOCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Prilocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Prilocaine acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers., ... BLOCK CONDUCTION IN NERVE PERHAPS BY COMPETING WITH CA @ SOME SITE THAT CONTROLS PERMEABILITY OF MEMBRANE ... CA IS ALSO INVOLVED IN ACTION OF LOCAL ANESTHETICS ON SMOOTH MUSCLE ... & ON ADRENAL MEDULLA ... /LOCAL ANESTHETICS/, ... PREVENT THE GENERATION & THE CONDUCTION OF THE NERVE IMPULSE. THEIR PRIMARY SITE OF ACTION IS THE CELL MEMBRANE. ... BLOCK CONDUCTION BY DECREASING OR PREVENTING THE LARGE TRANSIENT INCREASE IN THE PERMEABILITY OF EXCITABLE MEMBRANES TO NA+ THAT NORMALLY IS PRODUCED BY A SLIGHT DEPOLARIZATION OF THE MEMBRANE. /LOCAL ANESTHETICS/, AS ANESTHETIC ACTION PROGRESSIVELY DEVELOPS IN A NERVE, THRESHOLD FOR ELECTRICAL EXCITABILITY INCR & SAFETY FACTOR FOR CONDUCTION DECR; WHEN THIS ACTION IS SUFFICIENTLY WELL-DEVELOPED, BLOCK OF CONDUCTION IS PRODUCED. /LOCAL ANESTHETICS/, .../2 POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE...CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/ | |
Record name | Prilocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00750 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PRILOCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles, WHITE | |
CAS No. |
721-50-6 | |
Record name | Prilocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=721-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prilocaine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prilocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00750 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | prilocaine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prilocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7031955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prilocaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRILOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/046O35D44R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PRILOCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Prilocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
37-38 °C, 37 - 38 °C | |
Record name | Prilocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00750 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PRILOCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Prilocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。